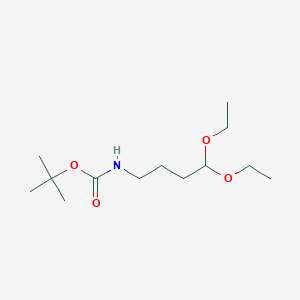
tert-Butyl-4,4-Diethoxybutylcarbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4,4-diethoxybutylcarbamate: is a chemical compound with the molecular formula C13H27NO4 . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-diethoxybutyl group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4,4-diethoxybutylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various amino acid derivatives and as a protecting group for amines in peptide synthesis.
Organic Synthesis:
Biochemistry: It is used in the synthesis of biotin intermediates and other biologically active compounds.
Polymer Chemistry: It is used in the synthesis of nucleating agents for polypropylene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-diethoxybutylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-diethoxybutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production methods for tert-Butyl 4,4-diethoxybutylcarbamate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4,4-diethoxybutylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form carbamic acid derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group or the 4,4-diethoxybutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Hydrolysis Products: Carbamic acid derivatives.
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of tert-Butyl 4,4-diethoxybutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be removed, revealing the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl 4,4-diethoxybutylcarbamate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis and as a reagent in the preparation of complex molecules.
Eigenschaften
IUPAC Name |
tert-butyl N-(4,4-diethoxybutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-6-16-11(17-7-2)9-8-10-14-12(15)18-13(3,4)5/h11H,6-10H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHNXAFHCYWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)OC(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride](/img/structure/B2432816.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)

![N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2432820.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2432822.png)
![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)


![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)

